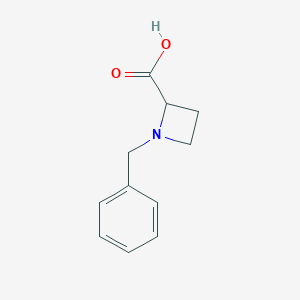

1-Benzylazetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-7-12(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUOCTPLGJOLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302338 | |

| Record name | 1-benzylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-40-0 | |

| Record name | 1-(Phenylmethyl)-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150308 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-benzylazetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate understanding and replication.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the synthesis of the racemic mixture followed by enantiomeric resolution, and asymmetric synthesis to directly obtain a specific enantiomer. A common precursor for these routes is the corresponding methyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Synthesis of Racemic this compound

A prevalent method for the preparation of the racemic compound involves the cyclization of a difunctionalized butane derivative with benzylamine. A typical starting material for this process is γ-butyrolactone.

Reaction Pathway:

The synthesis generally proceeds in three steps:

-

Dibromination and Esterification of γ-Butyrolactone: γ-Butyrolactone is treated with bromine and a bromine catalyst, followed by reaction with methanol to yield methyl 2,4-dibromobutanoate.

-

Cyclization with Benzylamine: The resulting dibromoester undergoes a cyclization reaction with benzylamine to form methyl 1-benzylazetidine-2-carboxylate.

-

Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Preparation of Methyl 2,4-dibromobutanoate

-

To γ-butyrolactone (78 mmol) is added red phosphorus tribromide (2.0 mmol) and the mixture is heated to 100°C under an inert atmosphere.

-

Bromine (86 mmol) is added dropwise over 1 hour while maintaining the temperature.

-

After the addition is complete, the mixture is stirred for an additional 5 minutes at 100°C.

-

The reaction is then cooled to room temperature, and excess bromine is removed under a stream of nitrogen.

-

Methanol (30 mL) is added to the residue, and the mixture is stirred for 20 hours at room temperature.

-

The reaction mixture is then worked up by treating with a saturated aqueous solution of sodium sulfite and extracting with n-hexane.

Step 2: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

-

To a solution of methyl 2,4-dibromobutanoate in a suitable solvent, add benzylamine in the presence of a base (e.g., potassium carbonate).

-

The reaction mixture is stirred at room temperature or gentle heating until the cyclization is complete, as monitored by TLC.

-

The crude product is then purified by column chromatography.

Step 3: Hydrolysis to this compound

-

The purified methyl 1-benzylazetidine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 1.5 - 2.0 equivalents), is added.[1]

-

The mixture is heated to reflux and maintained for 1-4 hours, with the reaction progress monitored by TLC.[1]

-

Upon completion, the reaction mixture is cooled, and any organic co-solvent is removed under reduced pressure.[1]

-

The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted ester.[1]

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of 1-2 with a strong acid (e.g., concentrated HCl).[1]

-

The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.[1]

Quantitative Data for Racemic Synthesis:

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | γ-Butyrolactone | PBr₃, Br₂, MeOH | Methyl 2,4-dibromobutanoate | Not specified |

| 2 | Methyl 2,4-dibromobutanoate | Benzylamine, K₂CO₃ | Methyl 1-benzylazetidine-2-carboxylate | Not specified |

| 3 | Methyl 1-benzylazetidine-2-carboxylate | NaOH or KOH | This compound | High |

Logical Workflow for Racemic Synthesis

References

Physicochemical Properties of 1-Benzylazetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analog, its unique four-membered ring structure offers a scaffold for the development of novel therapeutics. Understanding its physicochemical properties is paramount for its application in pharmaceutical development, influencing aspects from synthesis and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and outlines a general workflow for the biological evaluation of such novel chemical entities.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| Density | 1.3±0.1 g/cm³ | ChemSrc[2] |

| Boiling Point | 327.5±35.0 °C at 760 mmHg | ChemSrc[2] |

| Flash Point | 151.9±25.9 °C | ChemSrc[2] |

| LogP (Computed) | -0.8 | PubChem[1] |

| ¹H NMR (500MHz, D₂O) | δ 2.39-2.43 (m, 1H, Aze-CH₂), 2.60-2.64 (m, 1H, Aze-CH₂), 3.81-3.85 (m, 1H, Aze-CH₂), 3.96-4.00 (m, 1H, Aze-CH₂), 4.33 (q, J=13Hz, 2H, Bn-CH₂), 4.727 (t, J=9.5Hz, 1H, Aze-CH), 7.408-7.412 (m, 5H, Bz-H) | Google Patents |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, clean vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Biological Context and Evaluation Workflow

The parent compound, azetidine-2-carboxylic acid, is a known proline analogue that can be misincorporated into proteins, leading to cellular toxicity.[3] This mechanism of action suggests that derivatives such as this compound may possess interesting biological activities. For drug development professionals, a structured approach to evaluating the biological effects of such a novel compound is essential.

General Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical entity like this compound.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery. While foundational physicochemical data are available, this guide highlights the need for experimental determination of key properties such as melting point, pKa, and aqueous solubility to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information. Furthermore, the outlined biological evaluation workflow provides a strategic framework for elucidating the therapeutic potential of this and other novel azetidine derivatives.

References

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxylic Acid (CAS: 18085-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxylic acid is a heterocyclic organic compound featuring a central four-membered azetidine ring. The presence of a benzyl group on the nitrogen atom and a carboxylic acid group at the 2-position makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Its constrained ring system and chiral center offer unique conformational properties that are attractive for designing novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 18085-40-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |

| Molecular Weight | 191.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Azetidinecarboxylic acid, 1-(phenylmethyl)-; N-benzyl-2-azetidine carboxylic acid | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 327.5 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 151.9 ± 25.9 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals. A common method involves the chiral resolution of the racemic mixture.

Experimental Protocol: Chiral Resolution of (S)-1-benzylazetidine-2-carboxylic acid

This protocol is based on a patented method for producing (S)-azetidine-2-carboxylic acid, where the resolution of the N-benzylated precursor is a key step.[4]

Objective: To separate the (S)-enantiomer from a racemic mixture of this compound.

Materials:

-

Racemic this compound

-

D-α-phenylethylamine

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent, such as ethanol. Add D-α-phenylethylamine to the solution to form a diastereomeric salt.

-

Crystallization: Cool the solution to induce crystallization of the less soluble diastereomeric salt, ((S)-1-benzylazetidine-2-carboxylic acid with D-α-phenylethylamine).

-

Filtration: Filter the crystals and wash with a small amount of cold solvent to isolate the desired diastereomeric salt.

-

Liberation of the Free Acid:

-

Dissolve the isolated salt in water.

-

Adjust the pH to between 8 and 10 using a base (e.g., NaOH) to deprotonate the D-α-phenylethylamine, which can then be recovered by extraction with an organic solvent.

-

Adjust the aqueous layer's pH to between 1 and 3 with an acid (e.g., HCl) to protonate the carboxylic acid.

-

Extract the (S)-1-benzylazetidine-2-carboxylic acid into an organic solvent.

-

-

Purification: The extracted product can be further purified by recrystallization from a suitable solvent to yield the pure (S)-enantiomer.[4]

References

- 1. 1-Benzyl-2-azetidinecarboxylic acid | CAS#:18085-40-0 | Chemsrc [chemsrc.com]

- 2. 18085-40-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C11H13NO2 | CID 288936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Benzylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 1-benzylazetidine-2-carboxylic acid. This compound, a substituted derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is of significant interest in medicinal chemistry and drug development due to its potential as a proline analogue and a scaffold for novel therapeutics.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] Its structure comprises a four-membered azetidine ring, a carboxylic acid functional group at the 2-position, and a benzyl group attached to the nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem CID: 288936[1] |

| Molecular Weight | 191.23 g/mol | PubChem CID: 288936[1] |

| CAS Number | 18085-40-0 | PubChem CID: 288936[1] |

| IUPAC Name | This compound | PubChem CID: 288936[1] |

Synthesis and Experimental Protocols

The synthesis of racemic this compound can be achieved through various synthetic routes. A common method involves the N-benzylation of azetidine-2-carboxylic acid or its esters. The enantiomerically pure forms, such as (S)-1-benzylazetidine-2-carboxylic acid, can be obtained through chiral resolution of the racemic mixture.

Experimental Protocol: Synthesis of Racemic this compound (Reference Method)

A detailed protocol for the synthesis of the racemic compound is described in the scientific literature. A key method involves the reaction of a suitable precursor with benzyl bromide. For the specific synthesis, the methodology outlined in Tetrahedron: Asymmetry, 1998, 9, 429-435 is a primary reference.

Experimental Protocol: Chiral Resolution of (S)-1-Benzylazetidine-2-carboxylic Acid

A patented method describes the resolution of racemic this compound to obtain the (S)-enantiomer. The protocol involves the following key steps:

-

Salt Formation: The racemic this compound is reacted with a chiral resolving agent, such as D-alpha-phenylethylamine, in a suitable solvent (e.g., ethanol) to form diastereomeric salts.

-

Crystallization and Filtration: The mixture is cooled to induce crystallization. The diastereomeric salt of the desired (S)-enantiomer preferentially crystallizes and is isolated by filtration.

-

Liberation of the Free Acid: The isolated salt is treated with an acid to liberate the pure (S)-1-benzylazetidine-2-carboxylic acid.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The following table summarizes the reported ¹H NMR data for (S)-1-benzylazetidine-2-carboxylic acid in D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.408 - 7.412 | m | 5H | Aromatic protons (C₆H₅) |

| 4.727 | t, J = 9.5 Hz | 1H | Azetidine-CH |

| 3.96 - 4.00 | m | 1H | Azetidine-CH₂ |

| 3.81 - 3.85 | m | 1H | Azetidine-CH₂ |

| 3.3 | q, J = 13 Hz | 2H | Benzyl-CH₂ |

| 2.60 - 2.64 | m | 1H | Azetidine-CH₂ |

| 2.39 - 2.43 | m | 1H | Azetidine-CH₂ |

Note: Data obtained from Chinese Patent CN103467350A.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| 170 - 185 | Carboxylic Acid (C=O) |

| 125 - 140 | Aromatic Carbons (C₆H₅) |

| ~60 | Benzyl-CH₂ |

| 50 - 65 | Azetidine-CH |

| 20 - 40 | Azetidine-CH₂ |

Note: These are predicted values based on typical chemical shifts for similar functional groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern

For this compound (MW = 191.23), the following fragmentation pattern is anticipated under electron ionization:

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the intact molecule.

-

Loss of COOH: A fragment at m/z = 146, resulting from the loss of the carboxylic acid group.

-

Loss of Benzyl Group: A fragment corresponding to the loss of the C₇H₇ radical.

-

Tropylium Ion: A prominent peak at m/z = 91, which is characteristic of a benzyl group, formed by rearrangement to the stable tropylium cation.

-

Loss of OH: A fragment at m/z = 174 from the loss of a hydroxyl radical.[4]

| m/z | Predicted Fragment |

| 191 | [C₁₁H₁₃NO₂]⁺ (Molecular Ion) |

| 146 | [C₁₀H₁₂N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 174 | [C₁₁H₁₂NO]⁺ |

Note: This is a predicted fragmentation pattern based on the principles of mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1690-1760 (strong) | C=O stretch | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1450-1600 | C=C stretch | Aromatic |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 690-900 | C-H bend | Aromatic |

Note: These are predicted absorption ranges based on typical IR frequencies for the respective functional groups.[5][6][7]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structure elucidation and the key relationships between the different analytical techniques.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Integration of spectroscopic data to confirm the molecular structure.

Conclusion

The structure of this compound is unequivocally determined through a synergistic application of modern analytical techniques. While ¹H NMR provides direct experimental evidence for the proton arrangement, complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy offer crucial data for a complete and unambiguous structural assignment. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and related heterocyclic compounds, which are vital for advancing drug discovery and development programs.

References

- 1. This compound | C11H13NO2 | CID 288936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

The Discovery, History, and Biological Impact of Azetidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that serves as a structural analogue of proline.[1][2] First identified in 1955 in the lily of the valley (Convallaria majalis), this small, cyclic imino acid has since been discovered in a variety of other plants, including those from the bean family (Fabaceae) and, notably, in table and sugar beets (Beta vulgaris).[1][3][4] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to a range of toxic and teratogenic effects.[2][5] This unique property has made azetidine-2-carboxylic acid a subject of intense research, from understanding its natural role and toxicological profile to its potential applications in studying proteotoxic stress and as a building block in medicinal chemistry.[6][7] This technical guide provides an in-depth overview of the discovery, history, synthesis, biological activity, and analytical methods related to azetidine-2-carboxylic acid.

Discovery and Natural Occurrence

The history of azetidine-2-carboxylic acid began in 1955 when it was first isolated from the rhizomes and fresh foliage of Convallaria majalis.[3][8] This discovery marked the first identification of a naturally occurring azetidine compound.[3] Subsequent research has revealed its presence in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), as well as in numerous plants within the Fabaceae family.[1] More recently, and of significant interest to human health, azetidine-2-carboxylic acid has been detected in table beets, garden beets, and sugar beets.[1][9] The presence of this compound in the human food chain, primarily through the consumption of beets and their byproducts used in livestock feed, has raised questions about its potential long-term health effects.[10][11]

Quantitative Data on Natural Occurrence

| Plant Source | Concentration/Ratio | Reference |

| Garden Beets (Beta vulgaris) | 1-5% of L-proline concentration | [12] |

| Sugar Beet By-products | Up to 0.34 mg/100 mg | [13] |

Synthesis of Azetidine-2-Carboxylic Acid

Several methods for the synthesis of azetidine-2-carboxylic acid have been developed, ranging from early, low-yield approaches to more recent, practical, and asymmetric preparations.

Early Synthesis Methods

Optically inactive azetidine-2-carboxylic acid was initially synthesized in low yield from the neurotransmitter GABA through α-bromination, followed by ring closure with barium hydroxide.[2] An optically active form was obtained from α,γ-diaminobutyric acid dihydrochloride via treatment with nitrous and hydrochloric acids, followed by cyclization with barium hydroxide.[2]

Synthesis from γ-Butyrolactone

A more recent and improved procedure utilizes γ-butyrolactone as a starting material, proceeding through four main steps: bromination and esterification, cyclization, hydrogenation, and resolution. This method has been reported to achieve an overall yield of 13.2%.[3][14]

-

Bromination and Esterification: γ-Butyrolactone is subjected to bromination followed by esterification to yield an intermediate.

-

Cyclization: The resulting product is cyclized to form the azetidine ring.

-

Hydrogenation: The butyl ester is removed by hydrogenation.

-

Resolution: The racemic mixture is resolved using D-tartaric acid to obtain the L-enantiomer. The salt of (L)-azetidine-2-carboxylic acid and D-tartaric acid is precipitated from an ethanol solution.

-

Dissociation: The salt is dissociated using triethylamine, and the final product is crystallized from a 90% methanol solution to yield white crystals of L-azetidine-2-carboxylic acid with 99% enantiomeric excess.

Asymmetric Synthesis

Asymmetric synthesis routes have also been explored to produce enantiomerically pure azetidine-2-carboxylic acid, which is crucial for its applications in peptide modification and as a chiral ligand in asymmetric synthesis.[8]

Biological Activity and Mechanism of Action

The biological effects of azetidine-2-carboxylic acid stem from its ability to act as a proline mimic. This molecular mimicry allows it to be recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of proline.[2][14] This substitution can have profound consequences on protein structure and function.

Protein Misfolding and Endoplasmic Reticulum (ER) Stress

The incorporation of the four-membered azetidine ring, in place of the five-membered pyrrolidine ring of proline, alters the peptide backbone's geometry, leading to protein misfolding and aggregation.[2][15] This accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][16]

Azetidine-2-carboxylic acid has been shown to activate the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR.[3][8] Activation of the PERK pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn reduces global protein synthesis but selectively enhances the translation of stress-responsive proteins.[3][16] This also leads to the upregulation of the lipidated form of the autophagy marker LC3-II, indicating an induction of autophagy.[3][15]

Pro-inflammatory and Pro-apoptotic Effects

Studies in BV2 microglial cells have demonstrated that azetidine-2-carboxylic acid can trigger pro-inflammatory and pro-apoptotic responses.[9][17] At concentrations above 1000 µM, it significantly reduces cell viability and increases the BAX/Bcl2 ratio, indicating an induction of apoptosis.[9][15] This is accompanied by an increase in nitric oxide release and the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[9][15]

-

Cell Culture: BV2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are exposed to varying concentrations of azetidine-2-carboxylic acid (e.g., 0-2000 µM) for different time points (e.g., 0, 3, 6, 12, 24 hours).

-

Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay.

-

Nitric Oxide Release Assay (Griess Assay): The concentration of nitric oxide in the culture media is measured using the Griess assay.

-

Apoptosis Assay: Apoptosis is evaluated using Annexin V-FITC/propidium iodide staining followed by flow cytometry.

-

Gene Expression Analysis (RT-qPCR): The expression of pro- and anti-inflammatory markers is quantified using real-time quantitative PCR.

-

Protein Expression Analysis (Western Blot): The levels of key signaling proteins are determined by Western blotting.

Impact on Collagen Synthesis

Azetidine-2-carboxylic acid has a significant impact on the synthesis of collagen, a protein rich in proline residues. Its incorporation disrupts the formation of the collagen triple helix, leading to the synthesis of abnormal, non-functional collagen.[18][19] This can result in increased glycosylation of hydroxylysine residues in collagen.[18]

Toxicity

The misincorporation of azetidine-2-carboxylic acid into proteins is the primary cause of its toxicity, leading to a variety of detrimental effects. It has been shown to be a teratogenic agent in several animal models, causing skeletal malformations and growth retardation.[2][20]

| Effect | Model System | Concentration/Dose | Reference |

| Reduced Cell Viability | BV2 microglial cells | > 1000 µM | [9] |

| Teratogenic Effects | Hamster fetuses | 200-600 mg/kg (i.p.) | [20] |

| Skeletal System Teratogenesis | Rats | 300 mg/kg (i.p.) | [20] |

| Inhibition of Chondrogenic Phenotype | Embryonated chicken eggs | 350 µ g/egg (daily) | [20] |

| Reduction of L-[U-14-C]proline incorporation into hemoglobin | Rabbit reticulocytes | 1-10 mM (25-72% reduction) | [20] |

Analytical Methods

The detection and quantification of azetidine-2-carboxylic acid in biological samples are crucial for both research and food safety monitoring. Various analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a commonly used method for the analysis of azetidine-2-carboxylic acid. It can be used without derivatization for detection in food supplements.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the determination of azetidine-2-carboxylic acid. Derivatization, such as silylation, is often required to increase the volatility of the compound for gas chromatography.[21]

Conclusion

Azetidine-2-carboxylic acid, since its discovery over half a century ago, has emerged as a fascinating and important molecule. Its ability to mimic proline and disrupt protein synthesis has provided valuable insights into the cellular mechanisms of proteotoxicity and the unfolded protein response. For researchers and drug development professionals, it serves as a tool to induce and study these processes. Furthermore, its presence in the food chain warrants continued investigation into its potential long-term health implications. The synthesis of azetidine-2-carboxylic acid and its derivatives also holds promise for the development of novel therapeutic agents and chiral building blocks in organic synthesis. A thorough understanding of its chemistry, biology, and toxicology is essential for harnessing its potential while mitigating its risks.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner [mdpi.com]

- 9. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 15. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner | Semantic Scholar [semanticscholar.org]

- 17. scite.ai [scite.ai]

- 18. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxylic Acid

This guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to 1-benzylazetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted amino acid derivative featuring an azetidine ring, which is a four-membered heterocyclic amine. This structural motif is of significant interest in medicinal chemistry.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Alternate Molecular Weight | 191.226 g/mol | [2] |

| CAS Number | 18085-40-0 | [1][2] |

Experimental Protocols

The synthesis and resolution of enantiomerically pure forms of azetidine-2-carboxylic acid and its derivatives are crucial for their application in pharmaceuticals. Below is a detailed experimental protocol for the preparation of (S)-azetidine-2-carboxylic acid starting from racemic this compound, as detailed in patent literature.

Protocol: Preparation and Resolution of (S)-1-Benzylazetidine-2-carboxylic Acid and Subsequent Synthesis of (S)-Azetidine-2-carboxylic Acid [3]

Objective: To resolve racemic this compound and subsequently synthesize the enantiomerically pure (S)-azetidine-2-carboxylic acid.

Materials:

-

This compound

-

D-alpha-phenylethylamine

-

Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

Step 1: Diastereomeric Salt Formation and Resolution

-

Dissolve 500g of racemic this compound in 3L of ethanol by heating.

-

To the heated solution, add 200g of D-alpha-phenylethylamine dropwise to form the diastereomeric salt.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Allow the solution to cool, which will induce crystallization of the (S)-1-benzylazetidine-2-carboxylic acid-D-alpha-phenylethylamine salt.

-

Filter the crystalline solid from the mother liquor.

-

Dissolve the obtained solid in water and adjust the pH to 8-10 using a suitable base (e.g., NaOH) to liberate the D-alpha-phenylethylamine, which can be recovered by extraction.

-

Adjust the pH of the aqueous layer to 1-3 with an acid (e.g., HCl) to precipitate the (S)-1-benzylazetidine-2-carboxylic acid crude product.

-

Extract the crude product with a suitable organic solvent.

Step 2: Recrystallization

-

Recrystallize the crude (S)-1-benzylazetidine-2-carboxylic acid from a suitable solvent to obtain the pure enantiomer.

Step 3: Debenzylation to (S)-Azetidine-2-carboxylic Acid

-

In a 2L autoclave, combine 150g of pure (S)-1-benzylazetidine-2-carboxylic acid, 20g of 10% palladium on carbon, and 1L of methanol.

-

Pressurize the autoclave with hydrogen gas to 2 MPa.

-

Maintain the reaction at 35°C for 20 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst and concentrate the filtrate to yield (S)-azetidine-2-carboxylic acid.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and resolution of (S)-azetidine-2-carboxylic acid.

Caption: Workflow for the synthesis of (S)-Azetidine-2-carboxylic Acid.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-benzylazetidine-2-carboxylic acid, focusing on its solubility and stability. This document is intended to support research, development, and formulation activities by offering detailed experimental protocols and insights into the potential degradation pathways of this molecule.

Physicochemical Properties

This compound is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The introduction of a benzyl group on the nitrogen atom significantly influences its physicochemical properties, including its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| Molecular Weight | 191.23 g/mol | - |

| Calculated LogP | -0.8 | - |

| Density | 1.3±0.1 g/cm³ | - |

| Boiling Point | 327.5±35.0 °C at 760 mmHg | - |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known solubility of its parent compound, azetidine-2-carboxylic acid, and the presence of the hydrophobic benzyl group, a qualitative solubility profile can be inferred. Azetidine-2-carboxylic acid is known to be soluble in polar solvents like water and methanol, with limited solubility in nonpolar organic solvents[1]. The N-benzyl substituent is expected to increase its solubility in organic solvents and decrease its aqueous solubility.

Table of Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | The carboxylic acid and azetidine nitrogen can form hydrogen bonds, but the benzyl group adds hydrophobicity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good solvation of both the polar functional groups and the aromatic ring. |

| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standardized method for quantitatively determining the solubility of this compound in various solvents.

Materials:

-

This compound (analytical standard)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: The calculated concentration, accounting for any dilutions, represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The experimental design for these studies should be based on the International Council for Harmonisation (ICH) Q1A guidelines.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

-

Hydrolysis: The carboxylic acid moiety is generally stable, but the strained azetidine ring may be susceptible to acid- or base-mediated ring-opening.

-

Oxidation: The benzylic carbon is a potential site for oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

-

Thermal Degradation: High temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions as per ICH guidelines. A stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) must be developed and validated to separate and quantify the parent compound from its degradation products.

Table of Forced Degradation Conditions:

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60 °C |

| Base Hydrolysis | 0.1 M NaOH at 60 °C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal | Solid state at 105 °C or 10°C below melting point |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

General Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in the table above.

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation and identify and characterize any significant degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided protocols and theoretical considerations offer a robust starting point for researchers and drug development professionals. The successful characterization of these properties is fundamental to the development of safe, effective, and stable pharmaceutical products containing this molecule.

References

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged" scaffold in modern medicinal chemistry.[1][2][3] Its unique conformational rigidity, a balance between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for optimizing the pharmacological properties of drug candidates.[1][2][3] This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][4] Historically, synthetic challenges limited the widespread use of azetidines; however, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery.[1][5][6] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][5]

This technical guide provides a comprehensive overview of the biological significance of azetidine-containing compounds, focusing on their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Azetidine-Containing Compounds as Enzyme Inhibitors

The rigid framework of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, azetidine derivatives can achieve high-affinity interactions with the active sites of various enzymes.

Kinase Inhibitors

Cobimetinib (Cotellic®) , a potent and selective inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2, is a prime example of a successful azetidine-containing drug.[2] It is used in the treatment of certain types of melanoma. Another important class of kinase targets for azetidine derivatives is the Janus kinase (JAK) family. Tofacitinib (Xeljanz®) , an inhibitor of JAKs, is used to treat rheumatoid arthritis and other inflammatory conditions.[7]

| Compound | Target | IC50 | Notes | Reference(s) |

| Cobimetinib | MEK1/2 | - | Targeted cancer therapy | [2] |

| Tofacitinib | JAKs | - | Treatment of rheumatoid arthritis | [7] |

| Roche Compound 7 | JAK3 | 0.26 nM | 10-fold selectivity over JAK1 | [7] |

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2][8][9] Dysregulation of this pathway is a common feature in many cancers.[2][7] Cobimetinib acts by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and inhibiting tumor growth.[2]

The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[3][5][10][11] Tofacitinib and other azetidine-based inhibitors block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.[7]

References

- 1. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase - Wikipedia [en.wikipedia.org]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 10. cusabio.com [cusabio.com]

- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

N-Benzylazetidine Derivatives: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various classes of azetidine-containing compounds, N-benzylazetidine derivatives have garnered significant attention due to their diverse pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N-benzylazetidine derivatives, highlighting their potential as therapeutic agents in various disease areas.

Synthesis of N-Benzylazetidine Derivatives

The synthesis of N-benzylazetidine derivatives can be achieved through several synthetic routes. A common and straightforward method involves the N-alkylation of the azetidine ring with a substituted benzyl halide.

General Experimental Protocol: N-Alkylation of Azetidine

Materials:

-

Azetidine

-

Substituted benzyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of azetidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the substituted benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzylazetidine derivative.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

This protocol can be adapted for the synthesis of a wide range of N-benzylazetidine derivatives by varying the substituents on the benzyl halide.

Biological Activities and Structure-Activity Relationships

N-benzylazetidine derivatives have been explored for a variety of biological activities, including their potential as enzyme inhibitors and anticancer agents. The following sections summarize the available quantitative data and discuss the structure-activity relationships.

N-Benzylazetidine Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A specific derivative, (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide, has been identified as a potent and selective MAO-B inhibitor[1].

Table 1: MAO-B Inhibitory Activity of a Key N-Benzylazetidine Derivative [1]

| Compound ID | Structure | Target | IC₅₀ (nM) | Selectivity vs. MAO-A |

| C3 | (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide | MAO-B | 15.3 | >6500-fold |

Note: The detailed structure of compound C3 is described in the source publication[1].

The high potency and selectivity of this compound highlight the potential of the N-benzylazetidine scaffold for designing novel MAO-B inhibitors. Further SAR studies are needed to explore the impact of different substituents on the benzyl ring and the azetidine core.

N-Benzylazetidine Derivatives in Cancer Research

The N-benzylazetidine moiety has been incorporated into analogues of the potent antitumor agent TZT-1027, demonstrating significant antiproliferative activities against various cancer cell lines[2].

Table 2: Antiproliferative Activity of TZT-1027 Analogues Incorporating a 1-(4-Methylbenzyl)azetidine Moiety [2]

| Compound ID | R Group | IC₅₀ A549 (nM) | IC₅₀ HCT116 (nM) |

| Analogue 1 | - | Data not specified | Data not specified |

| Analogue 2 | - | Data not specified | Data not specified |

Note: The specific structures and corresponding IC₅₀ values for the analogues are detailed in the source material[2]. This table serves as a template for the type of data available.

The antitumor activity of these analogues is attributed to their ability to inhibit microtubule assembly, a critical process in cell division[2].

Experimental Protocols for Biological Assays

In Vitro Antiproliferative Assay

The antiproliferative activity of N-benzylazetidine derivatives can be determined using a standard cell viability assay, such as the MTT or MTS assay[2].

Procedure:

-

Cell Culture: Culture cancer cell lines (e.g., A549 human lung carcinoma, HCT116 human colon carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the N-benzylazetidine derivatives for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: After the treatment period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth) from the dose-response curves[2].

Signaling Pathways and Mechanistic Insights

While specific signaling pathways modulated by a broad range of N-benzylazetidine derivatives are not yet extensively elucidated in the public domain, the mechanism of action for certain classes of these compounds has been investigated. For instance, the antitumor TZT-1027 analogues exert their effect by disrupting microtubule dynamics[2].

Below is a generalized workflow representing the drug discovery process for identifying bioactive N-benzylazetidine derivatives.

Caption: General drug discovery workflow for N-benzylazetidine derivatives.

Conclusion

N-benzylazetidine derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthesis is readily achievable, allowing for the generation of extensive libraries for high-throughput screening. The available data, particularly on their efficacy as MAO-B inhibitors and anticancer agents, underscores their therapeutic potential. Further research into their detailed structure-activity relationships and mechanisms of action will be crucial for the development of novel drug candidates based on this versatile scaffold. The continued exploration of N-benzylazetidine derivatives is warranted to fully unlock their potential in addressing unmet medical needs.

References

Spectroscopic and Spectrometric Characterization of 1-Benzylazetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-benzylazetidine-2-carboxylic acid. Due to the limited availability of complete experimental spectra in public databases, this document combines reported experimental data with predicted values based on established principles of spectroscopy and spectrometry. Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Overview

This compound is a heterocyclic compound featuring an azetidine ring, a benzyl group attached to the nitrogen atom, and a carboxylic acid group at the 2-position of the azetidine ring. This structure is of interest in medicinal chemistry and drug development as a constrained amino acid analog.

Table 1: General Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.094628657 Da | PubChem[1] |

| CAS Number | 18085-40-0 | PubChem[1] |

Spectroscopic and Spectrometric Data

The following sections present the available and predicted spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The following table summarizes the reported ¹H NMR data for (S)-1-benzylazetidine-2-carboxylic acid.

Table 2: ¹H NMR Data for (S)-1-benzylazetidine-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.408-7.412 | m | 5H | Aromatic protons (Bz-H) |

| 4.727 | t, J=9.5Hz | 1H | Azetidine CH |

| 3.96-4.00 | m | 1H | Azetidine CH₂ |

| 3.81-3.85 | m | 1H | Azetidine CH₂ |

| 3.3 | q, J=13Hz | 2H | Benzyl CH₂ |

| 2.60-2.64 | m | 1H | Azetidine CH₂ |

| 2.39-2.43 | m | 1H | Azetidine CH₂ |

Solvent: D₂O, Spectrometer Frequency: 500 MHz

Note: In D₂O, the acidic proton of the carboxylic acid group is exchanged with deuterium and is therefore not observed in the spectrum.

2.1.2. ¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound has been found in the searched resources. The following table provides predicted chemical shifts based on typical values for similar functional groups.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165-185 | Carboxylic Acid (C=O) |

| 125-140 | Aromatic Carbons (Benzyl) |

| ~60-80 | Azetidine CH |

| ~50-70 | Benzyl CH₂ |

| ~20-40 | Azetidine CH₂ |

Note: Saturated aliphatic carboxylic acid carbons typically appear in the downfield end of the 165-185 ppm range.[2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, very broad band due to hydrogen bonding[2][3][4] |

| 3000-3100 | C-H | Aromatic C-H stretch |

| 2850-2960 | C-H | Aliphatic C-H stretch |

| 1700-1725 | C=O | Carboxylic acid carbonyl stretch, strong and sharp[3] |

| 1450-1600 | C=C | Aromatic ring skeletal vibrations |

| 1210-1320 | C-O | Carboxylic acid C-O stretch |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. The predicted molecular ion and major fragmentation patterns are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 191 | [M]⁺ | Molecular ion |

| 174 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 146 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Note: Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic fragments corresponding to the loss of the hydroxyl and carboxyl groups.[5]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

-

This compound (1-10 mg for ¹H, 10-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Acquire the NMR spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain an infrared spectrum of the solid compound.

Materials:

-

This compound (~10-20 mg)

-

Volatile solvent (e.g., methylene chloride, acetone)

-

Salt plates (NaCl or KBr)

-

Pipette and bulb

-

FT-IR spectrometer

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.

-

Place a single, clean salt plate on a clean surface.

-

Using a pipette, apply one or two drops of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[6]

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Vial and syringe

-

LC-MS system with an ESI source

Procedure:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a high-purity solvent.

-

The solvent should be compatible with mass spectrometry (e.g., a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

-

Infuse the sample solution directly into the ESI source using a syringe pump, or inject it through a liquid chromatography system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to obtain a stable and strong signal for the compound of interest.

-

Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be tested to determine which gives a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a known chemical compound.

Caption: A generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Conclusion

This technical guide has consolidated the available and predicted spectroscopic and spectrometric data for this compound. While a complete set of experimental data is not publicly available, the provided information, based on a combination of reported data and well-established spectroscopic principles, offers a valuable resource for researchers. The detailed experimental protocols provide a solid foundation for obtaining comprehensive data for this and similar compounds.

References

- 1. This compound | C11H13NO2 | CID 288936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzylazetidine-2-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides to introduce conformational constraints and modify their biological activity. The rigid four-membered ring of the azetidine moiety can influence peptide backbone folding, potentially leading to structures with enhanced stability, receptor affinity, or altered enzymatic susceptibility. The N-benzyl group serves as a stable protecting group during peptide synthesis and can be removed in a subsequent step if the free secondary amine is desired in the final peptide.

These application notes provide detailed protocols for the incorporation of this compound into peptides using modern solid-phase peptide synthesis (SPPS) techniques, as well as methods for the subsequent deprotection of the N-benzyl group.

Data Presentation

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for the coupling efficiency of this compound in Fmoc-based SPPS is not extensively reported, high coupling yields are achievable with the use of potent coupling reagents. For comparison, a solution-phase synthesis of a tetrapeptide containing a related N-benzhydryl-azetidine-2-carboxylic acid reported a coupling yield of 85.4%. In solid-phase peptide synthesis, coupling efficiencies are generally expected to be higher, typically targeting >99% to ensure the integrity of the final peptide product.

Table 1: Recommended Coupling Reagents for this compound in SPPS

| Coupling Reagent | Abbreviation | Class | Key Advantages |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt | High coupling efficiency, especially for sterically hindered amino acids. |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | High efficiency, reduced risk of side reactions compared to some uronium salts. |

| 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | High efficiency, good solubility, and considered a safer alternative to HATU. |

Table 2: Typical Parameters for a Single Coupling Cycle in Fmoc-SPPS

| Step | Reagent/Solvent | Typical Duration |

| Resin Swelling | DMF | 30-60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-10 min |

| Washing | DMF, DCM | ~5 min |

| Coupling | 3-5 eq. Amino Acid, 2.9-4.9 eq. Coupling Reagent, 6-10 eq. Base in DMF | 2-4 hours |

| Washing | DMF, DCM | ~5 min |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes a single coupling cycle for the incorporation of Fmoc-1-benzylazetidine-2-carboxylic acid into a peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-1-benzylazetidine-2-carboxylic acid

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: 3 x DMF, 3 x DCM, 3 x DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-1-benzylazetidine-2-carboxylic acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended or a double coupling may be performed.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

-

Protocol 3: N-Benzyl Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group from the purified peptide in solution.

Materials:

-

N-benzyl protected peptide

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate

-

Dry methanol

Procedure:

-

Reaction Setup:

-

Dissolve the N-benzyl protected peptide in dry methanol.

-

To this solution, add 10% Pd/C (typically 10-50% by weight of the peptide).

-

Under a nitrogen atmosphere, add anhydrous ammonium formate (typically 5-10 equivalents relative to the peptide).

-

-

Hydrogenolysis:

-

Stir the reaction mixture at room temperature or gentle reflux.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-